Cas no 138498-96-1 ((E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid)

(E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid structure
138498-96-1 structure
Product Name:(E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid
CAS No:138498-96-1
MF:C6H8O3
MW:128.125922203064
MDL:MFCD18332664
CID:2913324
PubChem ID:63332134
Update Time:2025-07-23

(E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4,5-Dihydro-3(2H)-furylidene)acetic acid
    • (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid
    • MDL: MFCD18332664
    • Inchi: 1S/C6H8O3/c7-6(8)3-5-1-2-9-4-5/h3H,1-2,4H2,(H,7,8)/b5-3-
    • InChI Key: YCHOYEGBWMESCS-HYXAFXHYSA-N
    • SMILES: O1C/C(=C\C(=O)O)/CC1

Computed Properties

  • Exact Mass: 128.047344113g/mol
  • Monoisotopic Mass: 128.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 46.5

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Additional information on (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid

Introduction to (E)-2-(dihydrofuran-3(2H)-ylidene)acetic Acid (CAS No. 138498-96-1)

(E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid, identified by the CAS number 138498-96-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its dihydrofuran core and acetic acid moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structural uniqueness of this compound, particularly the presence of a conjugated system involving the dihydrofuran ring and the acetic acid side chain, makes it a valuable candidate for further exploration in drug discovery and material science.

The chemical structure of (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid consists of a dihydrofuran ring substituted with an alkenyl group that is conjugated with an acetic acid functional group. This conjugation introduces a range of electronic properties that can be exploited in various chemical reactions, including cross-coupling reactions, hydrogenation processes, and catalytic transformations. The molecule's ability to participate in such reactions makes it a promising intermediate in the synthesis of more complex organic compounds.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The dihydrofuran scaffold is particularly noteworthy in this context, as it is found in numerous bioactive natural products and pharmaceuticals. Studies have shown that dihydrofurans exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The incorporation of an acetic acid moiety into the dihydrofuran ring enhances the molecule's solubility and bioavailability, making it more suitable for biological studies.

One of the most compelling aspects of (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid is its role as a key intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to develop new derivatives with enhanced pharmacological properties. For instance, modifications to the dihydrofuran ring or the acetic acid side chain can lead to significant changes in biological activity. These modifications are often guided by computational modeling and experimental screening, which help to identify the most promising candidates for further development.

The synthesis of (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Recent studies have also explored the use of (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid in catalytic systems. Its conjugated system can serve as a ligand or scaffold for various catalysts, facilitating reactions such as hydrogenation, oxidation, and coupling reactions. These catalytic applications are particularly relevant in green chemistry initiatives, where efficient and sustainable synthetic methods are prioritized.

In addition to its synthetic utility, (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid has shown promise in medicinal chemistry research. Its structural features make it a suitable candidate for developing new drugs targeting various diseases. For example, derivatives of this compound have been investigated for their potential antitumor effects, where they interfere with key cellular pathways involved in cancer growth and progression. Such research is often conducted in collaboration with academic institutions and pharmaceutical companies aiming to discover new therapeutic agents.

The versatility of (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid extends beyond its applications in drug discovery. It has also been used in materials science, where its unique electronic properties make it useful for developing new materials with specific optical or electronic characteristics. These materials could find applications in areas such as organic electronics, photovoltaics, and sensors.

As research continues to evolve, the importance of compounds like (E)-2-(dihydrofuran-3(2H)-ylidene)acetic acid is likely to grow further. New synthetic techniques and computational methods will continue to enhance our ability to explore its potential applications across various fields. The continued study of this compound will undoubtedly contribute to advancements in both chemistry and medicine.

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